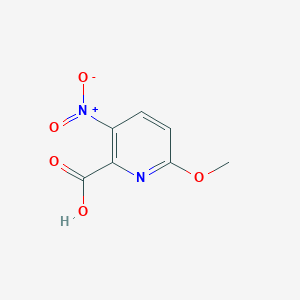

6-Methoxy-3-nitro-pyridine-2-carboxylic acid

Description

Structural Characteristics and Nomenclature

This compound exhibits a complex molecular structure built upon the fundamental pyridine scaffold, which serves as the core six-membered heterocyclic framework. The compound possesses the molecular formula C₇H₆N₂O₅, corresponding to a molecular weight of 198.13 grams per mole, as established through comprehensive analytical characterization. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "pyridine-2-carboxylic acid" indicating the presence of a carboxylic acid functional group at the 2-position relative to the nitrogen atom, while the numerical prefixes "6-methoxy" and "3-nitro" specify the positions of the methoxy and nitro substituents respectively.

The structural architecture encompasses three distinct functional groups attached to the pyridine ring system, each contributing unique electronic and steric properties to the overall molecular behavior. The methoxy group (-OCH₃) at the 6-position acts as an electron-donating substituent through both inductive and mesomeric effects, enhancing electron density at specific positions within the aromatic system. Conversely, the nitro group (-NO₂) at the 3-position functions as a powerful electron-withdrawing group, significantly reducing electron density throughout the ring through both inductive and resonance mechanisms. The carboxylic acid group (-COOH) at the 2-position introduces both acidic properties and additional electron-withdrawing character, creating a complex electronic environment that influences the compound's chemical reactivity.

Alternative nomenclature systems recognize this compound as 6-methoxy-3-nitropicolinic acid, reflecting the traditional naming convention where "picolinic acid" refers specifically to pyridine-2-carboxylic acid derivatives. This nomenclature draws from the historical development of pyridine chemistry, where picolinic acid emerged as one of the fundamental building blocks for more complex heterocyclic structures. The systematic name "2-Pyridinecarboxylic acid, 6-methoxy-3-nitro-" represents another accepted nomenclature format that explicitly identifies the parent heterocycle and enumerates substituents in order of priority.

Table 1.1: Physical and Chemical Properties of this compound

The predicted density of 1.512 grams per cubic centimeter reflects the compact packing arrangement facilitated by the multiple functional groups and their capacity for intermolecular interactions. The relatively high predicted boiling point of 395.6 degrees Celsius suggests strong intermolecular forces, likely arising from hydrogen bonding involving the carboxylic acid group and dipole-dipole interactions associated with the nitro substituent. The predicted pKa value of approximately 1.05 indicates strong acidity, consistent with the electron-withdrawing effects of both the nitro group and the pyridine nitrogen, which significantly enhance the acidity of the carboxylic acid function compared to simple aliphatic carboxylic acids.

Historical Context in Heterocyclic Chemistry

The development of this compound and related compounds represents a culmination of over 175 years of heterocyclic chemistry advancement, tracing its roots to the pioneering work of early chemists who first isolated and characterized pyridine derivatives from natural sources. The foundational discovery of pyridine itself occurred in 1849 when Thomas Anderson isolated this heterocyclic compound through the high-temperature pyrolysis of animal bones, marking the beginning of systematic investigations into nitrogen-containing aromatic systems. Anderson's initial observations of pyridine as a colorless liquid with distinctive odor properties and high water solubility laid the groundwork for understanding the fundamental characteristics of this important heterocyclic class.

The systematic nomenclature framework that enables precise identification of compounds like this compound emerged from the collaborative efforts of A. Hantzsch and O. Widman in the late 19th century. Their development of the Hantzsch-Widman nomenclature system in 1887-1888 provided the essential tools for systematically naming five- and six-membered heterocyclic compounds, establishing conventions that continue to govern modern chemical nomenclature. This nomenclature advancement proved crucial for the subsequent explosion of heterocyclic compound discovery and synthesis that characterized the late 19th and early 20th centuries.

The synthetic methodologies that enable preparation of complex pyridine derivatives like this compound evolved through numerous landmark discoveries in heterocyclic synthesis. Arthur Rudolf Hantzsch's description of the first major pyridine synthesis in 1881 established fundamental principles for constructing pyridine rings through multi-component condensation reactions. The Hantzsch pyridine synthesis, utilizing beta-keto acids, aldehydes, and ammonia derivatives, demonstrated the feasibility of building substituted pyridine frameworks through strategic component selection. This methodology influenced subsequent developments in pyridine chemistry and provided inspiration for modern approaches to heterocyclic synthesis.

The industrial significance of pyridine chemistry expanded dramatically following Aleksei Chichibabin's invention of a practical pyridine synthesis reaction in 1924. The Chichibabin synthesis revolutionized pyridine production by employing inexpensive reagents in a scalable process that could accommodate various substitution patterns. This breakthrough enabled the large-scale production of pyridine derivatives, facilitating their incorporation into pharmaceutical and agrochemical applications. The principles underlying the Chichibabin synthesis continue to influence modern industrial methods for heterocyclic compound production.

Contemporary understanding of pyridine chemistry encompasses sophisticated approaches to selective functionalization that enable the preparation of highly substituted derivatives like this compound. Recent advances in three-component ring transformation reactions have demonstrated new pathways for introducing nitro functionality into pyridine systems while simultaneously incorporating other functional groups. These methodologies exploit the unique reactivity patterns of dinitropyridone intermediates, which serve as synthetic equivalents for unstable nitromalonaldehyde species. The development of such advanced synthetic strategies reflects the ongoing evolution of heterocyclic chemistry and its continuing importance in modern organic synthesis.

Table 1.2: Historical Milestones in Pyridine Chemistry Development

The historical progression from Anderson's initial isolation of pyridine to contemporary synthetic methodologies illustrates the remarkable evolution of heterocyclic chemistry over nearly two centuries. The development of systematic nomenclature, practical synthetic methods, and industrial production capabilities has transformed pyridine derivatives from laboratory curiosities into essential components of modern pharmaceutical and agrochemical industries. The synthesis and characterization of compounds like this compound represents the current state of this field, where sophisticated multi-functional molecules can be prepared and studied with precision that would have been unimaginable to the early pioneers of heterocyclic chemistry.

Properties

IUPAC Name |

6-methoxy-3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(9(12)13)6(8-5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIGMSYIVCORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-3-nitro-pyridine-2-carboxylic acid (MNPCA) is a pyridine derivative that has garnered attention due to its diverse biological activities. Pyridine compounds are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of MNPCA, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MNPCA is characterized by the presence of a methoxy group and a nitro group on the pyridine ring, contributing to its reactivity and biological activity. Its molecular formula is with a linear structure that facilitates interactions with various biological targets.

Antimicrobial Activity

Recent studies indicate that MNPCA exhibits significant antimicrobial properties. A comparative analysis of various pyridine derivatives revealed that compounds similar to MNPCA demonstrated effective inhibition against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of MNPCA Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Candida albicans | 128 µg/mL |

Antiviral Activity

MNPCA has also shown potential as an antiviral agent. In vitro studies have demonstrated its efficacy against various viral strains, particularly in inhibiting viral replication through interference with viral protein synthesis . The presence of the nitro group is thought to enhance its interaction with viral enzymes.

Study on Antimicrobial Efficacy

A study conducted by Wang et al. highlighted the antimicrobial efficacy of MNPCA derivatives against a range of pathogens. The results indicated that modifications in the molecular structure could significantly enhance antimicrobial activity, suggesting that MNPCA could serve as a lead compound for developing new antibiotics .

Anticancer Properties

Preliminary investigations into the anticancer properties of MNPCA revealed promising results. In cellular assays, MNPCA exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231), inducing apoptosis at concentrations as low as 10 µM. The compound was found to enhance caspase-3 activity, indicating its potential as an anticancer agent .

Table 2: Cytotoxic Effects of MNPCA on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HepG2 | 25 |

| A549 | 30 |

The biological activity of MNPCA can be attributed to several mechanisms:

- Enzyme Inhibition : MNPCA may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Apoptosis Induction : In cancer cells, MNPCA triggers apoptotic pathways, leading to cell death.

- Antioxidant Activity : The methoxy group contributes to antioxidant properties, which may protect cells from oxidative stress .

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-3-nitro-pyridine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of analgesics and anti-inflammatory drugs. A notable application is its role in synthesizing 2-amino-3-carbethoxyamino-6-(4-fluoro-benzylamino)-pyridine, which has analgesic properties. The synthesis process involves the exchange of an alkoxy group for an amino group in the 6-position of a 3-nitro-pyridine derivative, simplifying the production process while enhancing safety and environmental conditions .

Organic Synthesis

In organic chemistry, this compound is leveraged for constructing complex molecular architectures. It acts as a versatile building block for synthesizing various heterocyclic compounds. For example, it can be involved in reactions leading to the formation of pyrazolo[3,4-b]quinolinones using green synthetic methods that emphasize environmental sustainability .

Biocatalysis

Recent studies have highlighted the potential of biocatalysts in transforming pyridine derivatives, including this compound. Whole cells of specific bacterial strains have demonstrated capabilities to convert pyridine derivatives into hydroxylated products efficiently. This biotransformation process can lead to novel compounds with potential pharmaceutical applications .

Case Study 1: Synthesis of Hydroxylated Products

A study investigated the conversion of pyridin-2-amines using Burkholderia sp. MAK1 cells, which showed promising results in hydroxylating various substrates at specific temperatures. The study found that certain substituted pyridines could be transformed into valuable hydroxylated derivatives, indicating the potential for utilizing this compound as a substrate for further bioconversion processes .

Case Study 2: Green Synthesis Approaches

Research published on the use of pyridine-2-carboxylic acid as a catalyst demonstrated its effectiveness in promoting rapid multi-component reactions without toxic solvents or reagents. This aligns with current trends towards greener chemistry practices and highlights the utility of pyridine derivatives like this compound in sustainable organic synthesis .

Comparison with Similar Compounds

(a) Nitro Group Position

- 3-Nitro vs. 5-Nitro : The nitro group at position 3 (meta to the carboxylic acid) in the target compound creates a less conjugated electronic environment compared to position 5 (para). This reduces the acidity of the carboxylic acid group relative to 5-nitro derivatives like 5-Nitro-2-pyridinecarboxylic acid .

- Applications : Nitro groups are often reduced to amines (-NH₂) in drug synthesis. The position of the nitro group determines the regioselectivity of subsequent reactions. For example, 5-nitro derivatives are precursors to antitubercular agents, while 3-nitro analogs may form heterocyclic amines for kinase inhibitors .

(b) Methoxy vs. Methyl Substitution

- 6-Methoxy vs. 6-Methyl : The methoxy group in the target compound enhances solubility in polar solvents compared to the hydrophobic methyl group in 6-Methyl-5-nitropicolinic acid. However, methyl groups improve thermal stability due to reduced steric strain .

- Electronic Effects : Methoxy’s electron-donating nature counteracts the nitro group’s electron-withdrawing effect, moderating the overall electrophilicity of the pyridine ring. This balance is critical in catalysis or metal-complexation reactions .

(c) Trifluoromethyl and Amino Derivatives

- 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid () includes a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing and lipophilic. This contrasts with the target compound’s methoxy group, highlighting how fluorine substituents enhance bioavailability in pharmaceuticals .

- 2-Amino-6-methoxypyridine-3-carboxylic acid () replaces the nitro group with an amino (-NH₂) group, drastically altering reactivity. Amino groups facilitate nucleophilic substitution, making this derivative useful in peptide coupling .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Compounds like 3-Methoxy-2-pyridinecarboxylic acid are classified as pharmaceutical intermediates, suggesting that the target compound’s nitro group could be functionalized into bioactive molecules .

- Synthetic Challenges : The steric hindrance from the methoxy and nitro groups in the target compound may complicate direct amidation or esterification reactions, requiring optimized catalysts .

- Thermal Stability : Methyl-substituted analogs (e.g., 6-Methyl-5-nitropicolinic acid) exhibit higher thermal stability, making them preferable in high-temperature reactions .

Preparation Methods

Nitration of 2,6-Dichloropyridine

- Process : 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

- Conditions : The reaction is carried out at temperatures below 50°C during acid addition, then heated to 100–105°C for 5 hours.

- Work-up : After completion, the mixture is cooled and poured into ice water, precipitating 2,6-dichloro-3-nitropyridine.

- Yield & Purity : Approximately 75% yield with 99.5% GC purity.

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dichloropyridine (25 g) |

| Nitrating agents | Concentrated H2SO4, HNO3 |

| Temperature | 20–25°C (addition), 100–105°C (reaction) |

| Reaction time | 5 hours |

| Yield | 75.38% |

| Purity (GC) | 99.5% |

Ammonolysis of 2,6-Dichloro-3-nitropyridine

- Process : The 2,6-dichloro-3-nitropyridine undergoes ammonolysis using aqueous ammonia in methanol.

- Conditions : Reaction at 35–40°C for 2 hours.

- Work-up : The product is isolated by filtration.

- Product : 2-amino-6-chloro-3-nitropyridine.

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dichloro-3-nitropyridine (25 g) |

| Ammonia solution | 25% aqueous ammonia (12.2 ml) |

| Solvent | Methanol (50 ml) |

| Temperature | 35–40°C |

| Reaction time | 2 hours |

| Product isolation | Filtration |

Methoxylation of 2-amino-6-chloro-3-nitropyridine

- Process : Sodium methoxide in methanol replaces the chlorine atom with a methoxy group.

- Conditions : Temperature maintained at 25–30°C for 4–5 hours.

- Molar ratio : Sodium methoxide used between 1.0 and 1.5 moles per mole of substrate, preferably 1.05 moles.

- Work-up : Reaction quenched with water, product isolated by filtration.

- Yield & Purity : 86.5% yield, 99% HPLC purity.

| Parameter | Details |

|---|---|

| Starting material | 2-amino-6-chloro-3-nitropyridine (25 g) |

| Reagent | Sodium methoxide (7.78 g) |

| Solvent | Methanol (50 ml) |

| Temperature | 25–30°C |

| Reaction time | 4–5 hours |

| Yield | 86.5% |

| Purity (HPLC) | 99.0% |

Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride

- Process : Metallic reduction of 2-amino-6-methoxy-3-nitropyridine using stannous chloride dihydrate in concentrated hydrochloric acid.

- Conditions : Reaction at 35–40°C.

- Work-up : After reduction, the dihydrochloride salt is isolated by filtration.

- Yield : High yield with purity >99%.

| Parameter | Details |

|---|---|

| Starting material | 2-amino-6-methoxy-3-nitropyridine (25 g) |

| Reducing agent | Stannous chloride dihydrate (66.7 g) |

| Solvent | Concentrated HCl (250 ml) |

| Temperature | 35–40°C |

| Product isolation | Filtration |

Neutralization to Obtain Final Product

- Process : Neutralization of 2,3-diamino-6-methoxypyridine dihydrochloride with aqueous ammonia or other bases in polar solvents such as water.

- Conditions : pH adjusted to 7–8, preferably 7.5, at 10–30°C.

- Isolation : Product precipitates and is isolated by filtration.

- Yield & Purity : 92% yield with 99% purity by HPLC.

| Parameter | Details |

|---|---|

| Starting material | 2,3-diamino-6-methoxypyridine dihydrochloride (25 g) |

| Base | 25% aqueous ammonia |

| Solvent | Water (50 ml) |

| Temperature | 15°C |

| pH | 7.0–8.0 (preferably 7.5) |

| Yield | 92% |

| Purity (HPLC) | 99.01% |

Research Findings and Analysis

- The nitration of 2,6-dichloropyridine is a critical first step, requiring careful temperature control to avoid side reactions and ensure high yield and purity.

- Ammonolysis using aqueous ammonia in methanol is an efficient method for substituting chlorine with amino groups, providing good yields under mild conditions.

- Methoxylation with sodium methoxide in methanol is a selective and high-yielding reaction, favoring mild temperatures to maintain product integrity.

- Metallic reduction with stannous chloride dihydrate in concentrated hydrochloric acid is preferred over catalytic hydrogenation for this substrate due to selectivity and avoidance of catalyst poisoning.

- Neutralization in polar solvents with aqueous ammonia yields the final compound with high purity and yield, suitable for scale-up.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1. Nitration | 2,6-Dichloropyridine | H2SO4/HNO3, 100–105°C, 5 hr | 2,6-Dichloro-3-nitropyridine | 75.38 | 99.5 (GC) |

| 2. Ammonolysis | 2,6-Dichloro-3-nitropyridine | 25% aqueous NH3 in methanol, 35–40°C, 2 hr | 2-amino-6-chloro-3-nitropyridine | - | - |

| 3. Methoxylation | 2-amino-6-chloro-3-nitropyridine | Sodium methoxide in methanol, 25–30°C, 4–5 hr | 2-amino-3-nitro-6-methoxypyridine | 86.5 | 99.0 (HPLC) |

| 4. Reduction | 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate, conc. HCl, 35–40°C | 2,3-Diamino-6-methoxypyridine dihydrochloride | High | >99 |

| 5. Neutralization | 2,3-Diamino-6-methoxypyridine dihydrochloride | Aqueous ammonia, water, pH 7–8, 15°C | 6-Methoxy-3-nitro-pyridine-2-carboxylic acid (final) | 92 | 99.01 (HPLC) |

Q & A

Basic: What are the optimal synthetic routes for preparing 6-methoxy-pyridine-2-carboxylic acid precursors?

Methodological Answer:

The synthesis of 6-methoxy-pyridine-2-carboxylic acid, a key precursor for nitro-substituted derivatives, involves potassium permanganate (KMnO₄)-mediated oxidation of methyl-substituted pyridines. For example, 6-bromo-2-methylpyridine is refluxed with sodium methoxide in methanol to introduce the methoxy group, followed by oxidation with KMnO₄ in aqueous medium. This yields 6-methoxypyridine-2-carboxylic acid in 84% yield with a melting point of 129–130°C. Key steps include:

- Reagent : KMnO₄ (0.44 mol per 0.1 mol substrate) under reflux (90–95°C).

- Purification : Acidification (pH 2) to precipitate the product.

- Characterization : NMR (δ 4.0 ppm for OCH₃, 7.0–7.8 ppm for pyridine protons) and elemental analysis (C: 54.67%, H: 4.44%, N: 9.21% vs. theoretical C: 54.92%, H: 4.57%, N: 9.15%) .

Basic: How is the nitro group introduced regioselectively at the 3-position of 6-methoxy-pyridine-2-carboxylic acid?

Methodological Answer:

Nitration of aromatic systems requires careful control of directing groups. For 6-methoxy-pyridine-2-carboxylic acid:

- Directing Effects : The electron-donating methoxy group (-OCH₃) at the 6-position and electron-withdrawing carboxylic acid (-COOH) at the 2-position create a meta-directing environment for nitration.

- Reagents : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

- Regioselectivity : The 3-position is favored due to steric and electronic factors. Post-reaction purification via recrystallization (e.g., ethanol/water) ensures isolation of 6-methoxy-3-nitro-pyridine-2-carboxylic acid.

Advanced: How can conflicting elemental analysis data (C/H/N) be resolved during synthesis?

Methodological Answer:

Discrepancies between theoretical and observed elemental analysis (e.g., C: 54.67% vs. 54.92%) may arise from:

- Impurities : Residual solvents (e.g., methanol) or unreacted intermediates.

- Hydration : Incomplete drying of the product.

- Mitigation :

- Purification : Repeat recrystallization or use column chromatography (silica gel, ethyl acetate/hexane).

- Drying : Vacuum drying at 60°C for 12 hours.

- Validation : Cross-check with NMR (integration ratios) and high-resolution mass spectrometry (HRMS) .

Advanced: What analytical techniques are critical for characterizing nitro-substituted pyridine derivatives?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Nitro groups deshield adjacent protons, causing downfield shifts (e.g., H-4 and H-5 in pyridine ring).

- ¹³C NMR : Carboxylic acid carbons appear at ~170 ppm; nitro-substituted carbons at ~145–150 ppm.

- FT-IR : Confirm -NO₂ (asymmetric stretch: ~1520 cm⁻¹, symmetric stretch: ~1350 cm⁻¹) and -COOH (broad O-H: ~2500–3000 cm⁻¹).

- X-ray Crystallography : Resolves regiochemistry and crystal packing effects, critical for nitro-group positioning .

Advanced: How does the nitro group impact the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The nitro group stabilizes the ring via resonance, but prolonged exposure to strong acids (e.g., H₂SO₄) may lead to demethylation of the methoxy group.

- Basic Conditions : The carboxylic acid may deprotonate, increasing solubility but risking nitro-group reduction in the presence of reducing agents (e.g., NaBH₄).

- Mitigation : Conduct reactions at neutral pH and low temperatures (<25°C). Monitor via TLC for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.